![molecular formula C14H19NO3 B5689910 1-(2,6-dimethoxybenzoyl)piperidine CAS No. 349134-75-4](/img/structure/B5689910.png)
1-(2,6-dimethoxybenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethoxybenzoyl)piperidine, also known as DMBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. DMBP is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethoxybenzoyl)piperidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in tumor growth and neurodegeneration. Specifically, 1-(2,6-dimethoxybenzoyl)piperidine has been shown to inhibit the activity of various enzymes such as protein kinase C and phospholipase A2, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-(2,6-dimethoxybenzoyl)piperidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, as well as the protection of neurons from oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,6-dimethoxybenzoyl)piperidine in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of information on the optimal dosage and administration of the compound, which may vary depending on the specific application.
Future Directions
There are many potential future directions for research on 1-(2,6-dimethoxybenzoyl)piperidine, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, further studies on the pharmacokinetics and toxicity of 1-(2,6-dimethoxybenzoyl)piperidine are needed to determine its safety and efficacy as a potential therapeutic agent.
Synthesis Methods
1-(2,6-dimethoxybenzoyl)piperidine can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. Other methods include the reaction of 2,6-dimethoxybenzaldehyde with piperidine and subsequent reduction of the resulting Schiff base, or the reaction of 2,6-dimethoxybenzoyl chloride with piperidine and subsequent reduction of the resulting amide.
Scientific Research Applications
1-(2,6-dimethoxybenzoyl)piperidine has been studied for its potential applications in medicinal chemistry, particularly as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(2,6-dimethoxybenzoyl)piperidine has been shown to exhibit antitumor activity in vitro and in vivo, and has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
(2,6-dimethoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-7-6-8-12(18-2)13(11)14(16)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCATIHEPDIDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353961 |
Source
|
Record name | (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone | |
CAS RN |
349134-75-4 |
Source
|
Record name | (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.